molecular formula C8H13ClN4 B12114146 N'4'-sec-Butyl-6-chloro-pyrimidine-4,5-diamine CAS No. 195252-58-5

N'4'-sec-Butyl-6-chloro-pyrimidine-4,5-diamine

Cat. No.: B12114146
CAS No.: 195252-58-5
M. Wt: 200.67 g/mol
InChI Key: AOIZXMOMDCRHTJ-UHFFFAOYSA-N
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Description

N⁴-sec-Butyl-6-chloro-pyrimidine-4,5-diamine is a substituted pyrimidine derivative characterized by a chloro group at position 6 and a sec-butyl substituent at the N⁴ position. Pyrimidine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their versatility in hydrogen bonding and aromatic interactions .

Properties

CAS No.

195252-58-5

Molecular Formula

C8H13ClN4

Molecular Weight

200.67 g/mol

IUPAC Name

4-N-butan-2-yl-6-chloropyrimidine-4,5-diamine

InChI

InChI=1S/C8H13ClN4/c1-3-5(2)13-8-6(10)7(9)11-4-12-8/h4-5H,3,10H2,1-2H3,(H,11,12,13)

InChI Key

AOIZXMOMDCRHTJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C(C(=NC=N1)Cl)N

Origin of Product

United States

Preparation Methods

The synthesis of N’4’-sec-Butyl-6-chloro-pyrimidine-4,5-diamine typically involves the reaction of 6-chloro-4,5-diaminopyrimidine with sec-butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Scientific Research Applications

Pharmaceutical Applications

N'4'-sec-butyl-6-chloro-pyrimidine-4,5-diamine plays a crucial role in drug discovery and development:

  • Anticancer Agents :
    • This compound serves as a key intermediate in synthesizing various anticancer drugs. Its structural analogs have shown promising results as inhibitors of vascular endothelial growth factor receptor (VEGFR), which is vital for tumor angiogenesis .
  • Antiviral Activity :
    • Research indicates that derivatives of this compound exhibit antiviral properties, contributing to the development of effective treatments against viral infections .
  • Kinase Inhibitors :
    • The compound has been explored as a potential inhibitor for several kinases involved in cancer progression, showcasing its versatility in targeting multiple pathways relevant to tumorigenesis .

Agricultural Applications

In addition to its pharmaceutical uses, this compound is also utilized in agricultural chemistry:

  • Agrochemical Development :
    • It is employed in the formulation of herbicides and fungicides, enhancing crop protection against pests and diseases while improving agricultural yields .
  • Biochemical Research :
    • The compound aids in nucleic acid chemistry studies, providing insights into DNA and RNA interactions that are crucial for genetic research and biotechnological applications .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives for their anticancer activity against various cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity against A431 cells (human epidermoid carcinoma) while sparing normal cells .

Case Study 2: Agricultural Efficacy

In agricultural research, this compound was tested as part of a new herbicide formulation. Field trials demonstrated its effectiveness in controlling weed populations while maintaining crop health, leading to increased yields compared to untreated plots .

Mechanism of Action

The mechanism of action of N’4’-sec-Butyl-6-chloro-pyrimidine-4,5-diamine involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The N⁴ position of 6-chloro-pyrimidine-4,5-diamine derivatives is critical for modulating properties. Key analogs include:

  • 6-Chloro-N⁴-(4-chlorophenyl)pyrimidine-4,5-diamine (CAS: 103505-49-3): Features a 4-chlorophenyl group, introducing aromaticity and electron-withdrawing effects .
  • 6-Chloro-N⁴-cyclopentylpyrimidine-4,5-diamine (CAS: 5452-43-7): Cyclopentyl substituent provides steric bulk and lipophilicity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituent LogP* (Predicted)
N⁴-sec-Butyl-6-chloro-pyrimidine-4,5-diamine C₈H₁₃ClN₄ 212.68 (inferred) sec-Butyl ~2.1
6-Chloro-N⁴-(4-chlorophenyl)-pyrimidine-4,5-diamine C₁₀H₈Cl₂N₄ 269.11 4-Chlorophenyl ~3.0
6-Chloro-N⁴-cyclopentyl-pyrimidine-4,5-diamine C₉H₁₃ClN₄ 212.68 Cyclopentyl ~1.8
N⁴-Benzyl-6-chloro-pyrimidine-4,5-diamine C₁₁H₁₁ClN₄ 234.68 Benzyl ~2.5

*LogP values estimated via substituent contributions. Chlorophenyl and benzyl groups increase hydrophobicity, while sec-butyl and cyclopentyl groups offer moderate lipophilicity .

Key Research Findings

Substituent-Driven Solubility : Cyclopentyl and sec-butyl derivatives exhibit improved aqueous solubility compared to aromatic analogs, critical for drug bioavailability .

Electronic Effects : Chlorine at position 6 stabilizes the pyrimidine ring via electron withdrawal, enhancing stability under acidic conditions .

Biological Activity : N⁴-Benzyl derivatives demonstrate moderate antibacterial activity (e.g., against E. coli), whereas alkyl-substituted variants like sec-butyl may optimize pharmacokinetic profiles .

Biological Activity

N'4'-sec-Butyl-6-chloro-pyrimidine-4,5-diamine (CAS No. 1139245-78-5) is a compound of significant interest due to its diverse biological activities. This article delves into its chemical properties, synthesis methods, and various biological activities, supported by data tables and relevant case studies.

  • Molecular Formula : C8H13ClN4
  • Molecular Weight : 200.67 g/mol
  • CAS Number : 1139245-78-5
  • Synonyms : N4-butyl-6-chloro-pyrimidine-4,5-diamine; 4-N-butyl-6-chloropyrimidine-4,5-diamine

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 5-amino-4,6-dichloropyrimidine with sec-butylamine in the presence of a base such as triethylamine in butanol at elevated temperatures . The yield of this synthesis route is reported to be around 83%.

Biological Activity

This compound exhibits a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial effects. For example, a study found that certain pyrimidine derivatives showed inhibitory activity against various microbial strains, including Gram-positive and Gram-negative bacteria . The specific activity of this compound against these pathogens remains to be thoroughly documented; however, its structural similarities to other active compounds suggest potential efficacy.

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In a comparative study on pyrimidine derivatives, it was noted that modifications in the pyrimidine structure could enhance antifungal activity against strains such as Candida albicans and Candida glabrata. While specific data on this compound is limited, the general trend indicates that similar compounds can exhibit significant antifungal effects.

Anticancer Potential

There is emerging evidence suggesting that pyrimidine derivatives may possess anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines . The mechanism often involves the inhibition of tubulin polymerization or interference with specific signaling pathways crucial for cancer cell survival.

Data Table: Biological Activity Overview

Biological ActivityObserved EffectsReference
AntimicrobialInhibitory effects against Gram-positive bacteria
AntifungalEffective against C. albicans and C. glabrata
AnticancerInhibition of cell proliferation in cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrimidine derivatives against a panel of bacterial strains. While this compound was not specifically tested, related compounds showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential for further investigation into its antimicrobial properties .
  • Antifungal Screening : In a screening assay for antifungal agents, several pyrimidine derivatives were tested against Candida species. The results highlighted that structural modifications significantly influenced antifungal efficacy . This suggests that this compound may warrant similar testing due to its structural characteristics.
  • Cancer Cell Line Studies : Research on related pyrimidines demonstrated varying degrees of cytotoxicity against cancer cell lines like HeLa and HCT116. Compounds with structural similarities to N'4'-sec-butyl-6-chloro-pyrimidine showed IC50 values indicating effective inhibition of cancer cell growth .

Q & A

Q. How can the synthesis of N<sup>4</sup>-sec-Butyl-6-chloro-pyrimidine-4,5-diamine be optimized for higher yield and purity?

  • Methodological Answer : Synthesis optimization should focus on stepwise functionalization of the pyrimidine core. For example, nucleophilic substitution at the 4-position with sec-butylamine under controlled pH (e.g., using DIEA as a base) can improve regioselectivity . Reaction monitoring via <sup>1</sup>H NMR or LC-MS at intermediate stages ensures minimal byproduct formation. Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) enhances purity. Stoichiometric ratios (e.g., 1:1.2 for pyrimidine:amine) and inert conditions (N2 atmosphere) reduce side reactions.

Q. What analytical techniques are recommended for structural elucidation of this compound?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) provides precise bond lengths and angles, critical for confirming substituent orientation (e.g., sec-butyl vs. other alkyl groups). For example, torsion angles like C11—N3—C3—N2 (4.8°) and C5—N3—C3—C4 (39.9°) resolve spatial arrangements .
  • NMR spectroscopy : <sup>13</sup>C NMR distinguishes chlorine-induced deshielding at C6 (~160 ppm), while <sup>1</sup>H NMR resolves N-methyl and sec-butyl protons (δ 1.0–1.5 ppm for CH3 groups).
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., exact mass: 234.0681 g/mol) .

Advanced Research Questions

Q. How do steric and electronic effects of the sec-butyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky sec-butyl group at N<sup>4</sup> hinders electrophilic substitution at adjacent positions but enhances stability in polar solvents. For example:
  • Buchwald–Hartwig amination : Reduced yields due to steric hindrance; use Pd(OAc)2/XPhos catalysts to improve efficiency.
  • Suzuki coupling : Electron-withdrawing Cl at C6 activates the pyrimidine ring, but sec-butyl may require higher temperatures (80–100°C). Computational modeling (DFT) can predict reaction sites by analyzing Fukui indices .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition) be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions (pH, co-solvents) or impurity interference. Systematic approaches include:
  • Dose-response curves : Test purity-verified batches (≥98% by HPLC) across multiple concentrations.
  • Enzyme kinetics : Compare Ki values under standardized buffers (e.g., Tris-HCl vs. phosphate).
  • Docking studies : Use crystal structures (e.g., PDB entries) to model binding interactions. For example, Cl at C6 may hydrogen-bond with catalytic residues, while sec-butyl occupies hydrophobic pockets .

Q. What strategies mitigate challenges in crystallizing N<sup>4</sup>-sec-Butyl derivatives?

  • Methodological Answer :
  • Solvent selection : Use mixed solvents (e.g., DMSO/water) to balance solubility and polarity.
  • Temperature gradients : Slow cooling (0.5°C/hr) from saturated solutions promotes lattice formation.
  • Additives : Small molecules (e.g., triethylamine) can template crystal packing by filling voids .

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